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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational constants of the

bromine dioxide (OBrO) molecule, a species of significant interest in atmospheric chemistry.

The document summarizes experimentally determined and theoretically calculated vibrational

data, details the experimental methodologies employed for their determination, and presents

logical workflows for data analysis.

Introduction to the Vibrational Structure of OBrO
The OBrO molecule, a C₂ᵥ symmetry species, possesses three fundamental vibrational modes:

the symmetric stretching mode (ν₁), the bending mode (ν₂), and the asymmetric stretching

mode (ν₃). Understanding the precise frequencies of these modes and the anharmonicity of the

molecular vibrations is crucial for atmospheric modeling and for elucidating the chemical

reactivity of this halogen oxide. This guide consolidates the key spectroscopic parameters that

define the vibrational energy landscape of OBrO.

Quantitative Vibrational Data
The vibrational constants for the OBrO molecule have been determined through a combination

of experimental spectroscopic techniques and theoretical calculations. The following tables

present a consolidated view of the available data for the two main isotopologues, O⁷⁹BrO and

O⁸¹BrO.
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Table 1: Fundamental Vibrational Frequencies of OBrO in an Argon Matrix

Vibrational Mode O⁷⁹BrO Frequency (cm⁻¹) O⁸¹BrO Frequency (cm⁻¹)

ν₁ (Symmetric Stretch) 804.9 800.8

ν₂ (Bending) 306.3 304.9

ν₃ (Asymmetric Stretch) 842.0 837.5

Table 2: Harmonic Vibrational Frequencies and Force Field Constants of OBrO (Gas Phase)

Parameter O⁷⁹BrO O⁸¹BrO

Harmonic Frequencies (cm⁻¹)

ω₁ 830.5 826.3

ω₂ 311.4 310.0

ω₃ 882.1 877.5

Harmonic Force Field

Constants

fᵣ (mdyn/Å) 5.397 5.397

fᵣᵣ (mdyn/Å) -0.197 -0.197

fₐ/r² (mdyn/Å) 0.655 0.655

fᵣₐ/r (mdyn/Å) 0.117 0.117

Note: Harmonic frequencies were derived from the force field constants obtained from

rotational spectroscopy data.

Experimental Protocols
The determination of the vibrational constants of OBrO relies on sophisticated experimental

techniques designed to study transient and reactive species.
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Matrix Isolation Infrared Spectroscopy
The fundamental vibrational frequencies of OBrO were first observed using matrix isolation

infrared spectroscopy. This technique is essential for stabilizing reactive molecules like OBrO
to allow for spectroscopic characterization.

Experimental Workflow:
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Figure 1: Workflow for Matrix Isolation IR Spectroscopy of OBrO.
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Methodology:

Generation of OBrO: A gaseous mixture of molecular bromine (Br₂), molecular oxygen (O₂),

and a large excess of argon (Ar) is subjected to a microwave discharge. This process

generates bromine and oxygen atoms, which then react to form various bromine oxides,

including OBrO.

Matrix Deposition: The resulting gas mixture is rapidly condensed onto a cryogenic

substrate, typically a cesium iodide (CsI) window, maintained at a very low temperature

(around 10 Kelvin). The inert argon solidifies, forming a matrix that traps and isolates the

individual OBrO molecules.

Infrared Spectroscopy: The trapped molecules are then probed using an infrared

spectrometer. The absorption of infrared radiation at specific frequencies corresponds to the

excitation of the fundamental vibrational modes of the OBrO molecule.

Isotopic Substitution: To confirm the identity of the absorbing species and to aid in the

assignment of the vibrational modes, experiments are repeated using isotopically labeled

oxygen (¹⁸O). The observed shifts in the vibrational frequencies upon isotopic substitution

provide definitive evidence for the presence of oxygen in the molecule and help in assigning

the symmetric and asymmetric stretching modes.

Gas-Phase Rotational Spectroscopy
High-resolution rotational spectroscopy provides precise information about the molecular

geometry and, through the analysis of centrifugal distortion and vibration-rotation interactions,

allows for the determination of the harmonic force field and harmonic vibrational frequencies.
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Figure 2: Workflow for Gas-Phase Rotational Spectroscopy of OBrO.
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Methodology:

In-situ Generation: OBrO is produced in the gas phase by the reaction of oxygen atoms

(generated from an O₂ discharge) with molecular bromine. The reaction products are

continuously flowed through a long absorption cell.

Rotational Spectroscopy: The gas-phase molecules are irradiated with tunable millimeter and

submillimeter wave radiation. The absorption of this radiation at specific frequencies

corresponds to transitions between different rotational energy levels of the OBrO molecule in

its ground and vibrationally excited states (specifically the ν₂ bending mode).

Spectral Analysis: The observed rotational transitions for both O⁷⁹BrO and O⁸¹BrO

isotopologues are assigned based on their quantum numbers.

Hamiltonian Fitting: The measured transition frequencies are fitted to a theoretical model

using a Watson Hamiltonian. This fitting procedure yields precise rotational constants,

centrifugal distortion constants, and spin-rotation coupling constants for each vibrational

state.

Force Field Calculation: The centrifugal distortion constants and the variation of the rotational

constants with the vibrational state (vibration-rotation interaction constants) are used to

determine the harmonic force field of the molecule. From this force field, the harmonic

vibrational frequencies (ω₁, ω₂, and ω₃) are calculated.

Theoretical Calculations of Vibrational Constants
Due to the experimental challenges in determining a complete set of anharmonicity constants

for OBrO, computational quantum chemistry methods are invaluable.

Logical Relationship for Theoretical Determination:
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Figure 3: Logical Flow for Theoretical Calculation of Vibrational Constants.

High-level ab initio or Density Functional Theory (DFT) methods are employed to calculate the

potential energy surface of the OBrO molecule. From the derivatives of the potential energy

with respect to the nuclear coordinates, the harmonic and anharmonic force fields can be

computed. Vibrational second-order perturbation theory (VPT2) is then commonly used to

calculate the harmonic frequencies (ωᵢ) and the anharmonicity constants (xᵢⱼ), which in turn

allow for the prediction of the fundamental vibrational frequencies (νᵢ). These theoretical results

can be compared with and supplement the available experimental data.

Conclusion
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The vibrational constants of the OBrO molecule have been characterized through a synergistic

combination of matrix isolation infrared spectroscopy, gas-phase rotational spectroscopy, and

theoretical calculations. While experimental techniques have provided accurate values for the

fundamental and harmonic frequencies, a complete experimental determination of the

anharmonicity constants remains elusive. Theoretical approaches are therefore essential for a

comprehensive understanding of the vibrational energy level structure of this important

atmospheric species. The data and methodologies presented in this guide serve as a valuable

resource for researchers in physical chemistry, atmospheric science, and related fields.

To cite this document: BenchChem. [An In-depth Technical Guide on the Vibrational
Constants of the OBrO Molecule]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233476#vibrational-constants-of-obro-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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